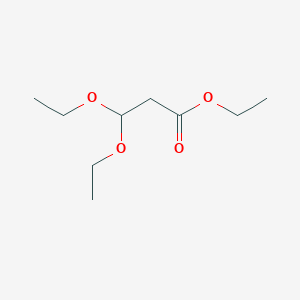

Ethyl 3,3-diethoxypropionate

Übersicht

Beschreibung

Ethyl 3,3-diethoxypropionate (CAS: 10601-80-6) is a specialized ester with the molecular formula C₉H₁₈O₄ and a molecular weight of 190.24 g/mol . Structurally, it features a propionate backbone substituted with two ethoxy groups at the 3-position and an ethyl ester group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles (e.g., coumarins, quinolines) and pharmaceuticals like the antiviral drug Zidovudine . Its reactivity stems from the diethoxy acetal moiety, which can undergo hydrolysis, condensation, or cyclopropanation under acidic or catalytic conditions .

Vorbereitungsmethoden

Palladium-Catalyzed Ethanolysis of Ethyl Acrylate

A patent by CN109438237B describes a two-step process where ethyl acrylate reacts with ethanol under palladium chloride catalysis to form ethyl 3,3-diethoxypropionate as a major byproduct (78% yield).

Reaction Pathway

-

Initial Ethanolysis : Ethyl acrylate undergoes nucleophilic attack by ethanol, facilitated by PdCl₂, forming 3-ethoxyethyl acrylate.

-

Secondary Addition : Excess ethanol adds to the acrylate double bond, yielding this compound.

Process Parameters

-

Catalyst : PdCl₂ (1–5 mol%) with polystyrene-supported benzoquinone co-catalyst.

-

Conditions : 50–80°C, 6–12 hours, nitrogen atmosphere.

-

Yield : 78% this compound alongside 17% 3-ethoxyethyl acrylate .

Advantages : High atom economy and scalability.

Limitations : Expensive palladium catalysts, difficult recovery, and heavy metal contamination risks.

Malonaldehyde-Based Synthesis

A malonaldehyde route, outlined in CN103724166A , involves condensing malonaldehyde with ethanol to form 1,1,3,3-tetraethoxypropane, which is subsequently hydrolyzed and esterified.

Key Steps

-

Condensation : Malonaldehyde reacts with excess ethanol in toluene under acidic conditions (60–90°C, 25–75 hours) to yield 1,1,3,3-tetraethoxypropane.

-

Chlorination : Treatment with acetyl chloride converts the intermediate to 1-chloro-1,3,3-tetraethoxypropane.

-

Reduction and Esterification : Sodium borohydride reduction followed by esterification with ethanol produces this compound (96.5% yield in optimized runs) .

Optimization Data

| Parameter | Optimal Value |

|---|---|

| Malonaldehyde:Ethanol | 1:10 (mass) |

| Reaction Temperature | 80°C |

| Catalyst (K₂CO₃) | 6 g per 7.2 g malonaldehyde |

| Yield | 53.02% (Table 1, ) |

Advantages : Utilizes inexpensive malonaldehyde.

Limitations : Multi-step process, long reaction times, and moderate yields.

Comparative Analysis of Methods

Table 1: Method Comparison

The potassium carbonate method outperforms others in yield and simplicity, making it industrially preferable despite byproduct challenges. The palladium approach , while efficient, faces economic and environmental hurdles. The malonaldehyde route remains experimental but offers a sustainable pathway if optimized.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 3,3-diethoxypropionate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 3,3-diethoxypropionate serves as an important building block in organic chemistry. It is utilized in the synthesis of various compounds, including:

- Dihydropyridines : This compound acts as a precursor in the synthesis of dihydropyridine derivatives, which are significant in medicinal chemistry due to their biological activities .

- Quinoline Derivatives : The compound is also involved in the synthesis of quinoline rings through multi-component reactions, showcasing its utility in creating complex molecular architectures .

Pharmaceutical Applications

The derivatives of this compound have been investigated for their potential as pharmaceutical agents. For instance:

- Antimicrobial Activity : Certain dihydropyridine derivatives synthesized from this compound have shown promising antimicrobial properties .

- Inhibitors of Phosphodiesterase (PDE) : Research indicates that some derivatives can act as inhibitors of PDE enzymes, which are crucial targets for treating various diseases .

Material Science

In material science, this compound is explored for its role in developing new materials with specific properties:

- Polymer Chemistry : It can be used to modify polymer structures to enhance their characteristics such as flexibility and thermal stability .

Case Studies

Wirkmechanismus

The mechanism of action of ethyl 3,3-diethoxypropionate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit mitochondrial cytochrome c oxidase, which plays a crucial role in cellular respiration. This inhibition affects the electron transport chain, leading to altered cellular energy production .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparison

The table below highlights key structural and molecular differences between ethyl 3,3-diethoxypropionate and related esters:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₉H₁₈O₄ | 190.24 | 10601-80-6 | Diethoxy acetal, ethyl ester |

| Ethyl 3-ethoxypropionate | C₇H₁₄O₃ | 146.19 | 763-69-9 | Single ethoxy group, ethyl ester |

| Ethyl 3-chloropropionate | C₅H₉ClO₂ | 136.58 | 623-71-2 | Chlorine substituent at 3-position |

This compound

- Coumarin Synthesis: Reacts with phenol derivatives under solvent-free conditions using Wells-Dawson heteropolyacid catalysts, yielding coumarins in 5–90% efficiency .

- Pharmaceutical Intermediates : Key precursor for Zidovudine synthesis via saponification and cyclopropanation steps .

- Cyclopropanation : Participates in Kulinkovich reactions to form cyclopropane intermediates for allyl stannanes .

Ethyl 3-Ethoxypropionate

Ethyl 3-Chloropropionate

- Nucleophilic Substitution : The chlorine atom enables reactions with amines or nucleophiles to form substituted propionates.

- Lower Molecular Complexity: Limited utility in multi-step syntheses compared to this compound .

Functional Group Influence on Reactivity

- Diethoxy Acetal (this compound) : Enhances stability in acidic conditions and facilitates condensation or cyclization reactions (e.g., self-condensation to form unsaturated esters) .

- Single Ethoxy Group (Ethyl 3-Ethoxypropionate) : Lacks the acetal reactivity, making it less versatile in complex syntheses.

- Chlorine Substituent (Ethyl 3-Chloropropionate) : Enables SN2 reactions but lacks the bifunctional reactivity of diethoxy groups.

Industrial and Pharmaceutical Relevance

Research Findings and Data

Comparative Physical Properties

| Property | This compound | Ethyl 3-Ethoxypropionate | Ethyl 3-Chloropropionate |

|---|---|---|---|

| Boiling Point | Not reported | ~165°C (estimated) | ~150°C (estimated) |

| Polarity | Moderate (diethoxy acetal) | Low (solvent) | High (chlorine dipole) |

Biologische Aktivität

Ethyl 3,3-diethoxypropionate (EDP) is an organic compound with significant biological activity, particularly noted for its role as an inhibitor in various biochemical pathways. This article explores its synthesis, biological effects, and potential applications based on recent research findings.

- Chemical Formula : C₉H₁₈O₄

- Molecular Weight : 190.24 g/mol

- CAS Number : 10601-80-6

- Appearance : Colorless to pale yellow liquid

EDP is synthesized through the reaction of diethyl malonate and chloroacetic acid in the presence of a base catalyst. Its structure features two ethoxy groups attached to a propionate backbone, which contributes to its solubility and interaction with biological systems.

Inhibition of Cytochrome c Oxidase

One of the most significant findings regarding EDP is its inhibitory effect on mitochondrial cytochrome c oxidase. This enzyme plays a crucial role in the electron transport chain, facilitating ATP production in aerobic respiration. In vitro studies have demonstrated that EDP can effectively inhibit this enzyme, leading to decreased cellular respiration rates and potential implications for metabolic disorders .

Antibacterial Properties

EDP has also been shown to inhibit the activity of quinoline derivatives such as erythromycin and tetracycline. These antibiotics target bacterial DNA synthesis, suggesting that EDP may possess antibacterial properties that could be harnessed in developing new antimicrobial agents . The compound's mechanism appears to involve interference with bacterial growth processes, making it a candidate for further exploration in antibiotic development.

Interaction with β-unsaturated Aldehydes

Research indicates that EDP inhibits β-unsaturated aldehydes, which are often involved in various biological reactions, including lipid peroxidation and protein modification. This inhibition may provide protective effects against oxidative stress-related damage in cells .

Pharmacokinetics

Recent studies have assessed the pharmacokinetic properties of EDP:

- GI Absorption : High

- Blood-Brain Barrier Permeability : Yes

- CYP Enzyme Inhibition : EDP does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), indicating a low potential for drug-drug interactions .

These properties suggest that EDP could be effectively absorbed and utilized within biological systems without significant metabolic interference.

Case Studies and Research Findings

-

Microwave-Assisted Synthesis :

A study highlighted the use of microwave-assisted methods to synthesize compounds involving EDP, demonstrating improved yields and reduced reaction times compared to traditional methods. This approach facilitates the creation of biologically relevant compounds while minimizing environmental impact . -

Antitubercular Activity :

In vitro assays have shown that derivatives synthesized using EDP exhibit antitubercular activity comparable to established drugs like streptomycin. Molecular docking studies revealed favorable binding interactions with bacterial targets, supporting the potential use of EDP-derived compounds as new therapeutic agents against tuberculosis .

Summary Table of Biological Activities

Q & A

Q. Basic: What are the primary synthetic routes for Ethyl 3,3-diethoxypropionate, and how are reaction conditions optimized for yield?

This compound (CAS: 10601-80-6) is synthesized via two main methodologies:

- Conjugated ester addition : Reacting ethanol with ethyl acrylate under controlled conditions, yielding the target compound with slight water solubility (170°C boiling point) .

- Cyclopropanol chemistry : Starting from this compound, multigram quantities are prepared via Kulinkovich cyclopropanation, mesylation, and MgBr2-mediated cyclopropyl-allyl rearrangement (94% yield). Key optimizations include avoiding silica gel purification for acid-sensitive intermediates and minimizing homo-coupling byproducts .

Q. Basic: Which analytical techniques are most reliable for characterizing this compound and verifying purity?

Routine characterization involves:

- Spectroscopy :

- IR : Peaks at ~1730 cm⁻¹ (ester C=O stretch) and 1100–1250 cm⁻¹ (ethoxy C-O) .

- NMR : δ 1.2–1.4 ppm (triplet, ethyl CH3), δ 3.5–4.3 ppm (multiplet, ethoxy and ester CH2) .

- Chromatography : GC (>99% purity) and HPLC for quantifying trace impurities .

- Mass spectrometry : Molecular ion peak at m/z 190.24 (C9H18O4) .

Table 1: Key Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| IR | 1730 cm⁻¹ (C=O) | |

| ¹H NMR (CDCl3) | δ 4.1 (q, J=7.1 Hz, ester CH2) | |

| ¹³C NMR | δ 170.5 (ester carbonyl) |

Q. Advanced: How can diastereoselectivity be controlled in allylation reactions using this compound-derived reagents?

In scandium triflate-catalyzed 1,3-anti-allylation, diastereoselectivity (>95% anti) is achieved by:

- Chelation control : Scandium coordinates with the carbonyl oxygen of the substrate, directing nucleophilic attack .

- Solvent optimization : THF/Et2O mixtures enhance reagent stability and selectivity .

- Temperature gradient : Reactions initiated at −78°C and warmed to room temperature minimize side reactions .

Q. Advanced: What strategies mitigate byproduct formation during Claisen condensation involving this compound?

In hydroxypyrone synthesis (e.g., Scheme 4.16 ):

- Acid-catalyzed cyclization : Concentrated H2SO4 promotes cyclization over ester hydrolysis (51% yield over two steps).

- Byproduct minimization :

- Use anhydrous conditions to prevent hydrate formation.

- Monitor reaction progress via TLC to terminate at optimal conversion .

Q. Advanced: How does this compound facilitate the synthesis of functionalized heterocycles like 1,2,6-thiadiazine 1,1-dioxides?

Reaction with sulfamides (e.g., 4a-e) under mild conditions yields thiadiazine derivatives (e.g., 14):

- Mechanism : this compound acts as a three-carbon synthon, enabling ring expansion via nucleophilic addition-elimination .

- Optimization : Substituent-dependent reactivity—electron-withdrawing groups on sulfamides accelerate cyclization .

Q. Advanced: What are the stability considerations for this compound during long-term storage?

- Degradation pathways : Hydrolysis under humid conditions forms 3,3-diethoxypropionic acid.

- Storage protocols :

- Anhydrous environments (e.g., molecular sieves).

- Temperature control (4°C in amber vials) to prevent photodegradation .

Q. Advanced: How can ultrasound-assisted synthesis improve the efficiency of quinoline derivatives using this compound?

In one-pot three-component reactions (e.g., Scheme 8 ):

- Catalyst : SnCl2·2H2O enhances imine formation under ultrasonic irradiation (60°C, water solvent).

- Yield enhancement : Ultrasonic cavitation reduces reaction time from hours to minutes (e.g., 62% yield for quinoline 24) .

Eigenschaften

IUPAC Name |

ethyl 3,3-diethoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O4/c1-4-11-8(10)7-9(12-5-2)13-6-3/h9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIALOQYKFQEKOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC(=O)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70147476 | |

| Record name | Ethyl 3,3-diethoxypropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10601-80-6 | |

| Record name | Propanoic acid, 3,3-diethoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10601-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,3-diethoxypropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010601806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10601-80-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3,3-diethoxypropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3,3-diethoxypropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 3,3-diethoxypropionate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/949D397DXS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.